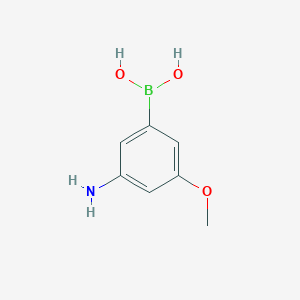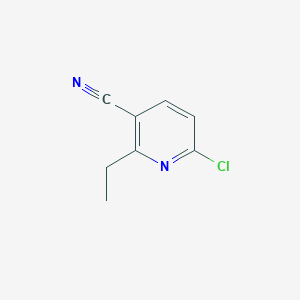
8-Fluoro-2-naphthonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-2-naphthonitrile is an organic compound with the molecular formula C11H6FN It is a derivative of naphthalene, where a fluorine atom is substituted at the 8th position and a nitrile group (-CN) is attached to the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-Fluoro-2-naphthonitrile can be synthesized through several methods. One common approach involves the reaction of 8-fluoronaphthalene with a cyanating agent. For instance, 8-fluoronaphthalene can be reacted with sodium cyanide in the presence of a suitable solvent under reflux conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar cyanation processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Fluoro-2-naphthonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation Reactions: Potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the fluorine atom.
Reduction Reactions: 8-Fluoro-2-naphthylamine.
Oxidation Reactions: 8-Fluoro-2-naphthoic acid.
Wissenschaftliche Forschungsanwendungen
8-Fluoro-2-naphthonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for imaging and detection.
Medicine: Investigated for its potential in drug discovery and development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 8-Fluoro-2-naphthonitrile largely depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the fluorine and nitrile groups, which can stabilize intermediates and transition states. In biological systems, its mechanism of action would involve interactions with specific molecular targets, potentially affecting pathways related to fluorescence or binding to biomolecules .
Vergleich Mit ähnlichen Verbindungen
- 1-Fluoro-2-naphthonitrile
- 6-Fluoro-2-naphthonitrile
- 7-Fluoro-8-hydroxy-2-naphthonitrile
Comparison: 8-Fluoro-2-naphthonitrile is unique due to the specific positioning of the fluorine and nitrile groups, which can significantly influence its chemical reactivity and physical properties. For example, the position of the fluorine atom can affect the compound’s electronic distribution and steric hindrance, making it more or less reactive in certain types of chemical reactions compared to its isomers .
Eigenschaften
Molekularformel |
C11H6FN |
|---|---|
Molekulargewicht |
171.17 g/mol |
IUPAC-Name |
8-fluoronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H6FN/c12-11-3-1-2-9-5-4-8(7-13)6-10(9)11/h1-6H |
InChI-Schlüssel |
PQGFHVCRFGNVBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)C#N)C(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15071339.png)









![2h-Pyrrolo[3,4-e]benzothiazole](/img/structure/B15071413.png)
![3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B15071419.png)
